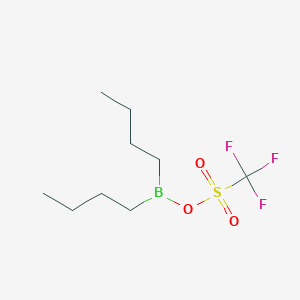

Dibutylboranyl trifluoromethanesulfonate

Description

The exact mass of the compound Dibutylboranyl trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dibutylboranyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutylboranyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dibutylboranyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BF3O3S/c1-3-5-7-10(8-6-4-2)16-17(14,15)9(11,12)13/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVAVMFXAKZTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCC)(CCCC)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369121 | |

| Record name | Dibutylboranyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60669-69-4 | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60669-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutylboranyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Dibutylboranyl trifluoromethanesulfonate?

An In-Depth Technical Guide to Dibutylboranyl Trifluoromethanesulfonate for Advanced Organic Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of dibutylboranyl trifluoromethanesulfonate (DBBT), a pivotal reagent in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles, mechanistic intricacies, and practical applications of DBBT, with a focus on achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.

Introduction: The Power of Boron Enolates in Asymmetric Synthesis

The quest for stereochemical control in organic synthesis is a central theme in the development of complex molecules, particularly in the pharmaceutical industry. The aldol reaction, a cornerstone of C-C bond formation, has been the subject of intense investigation to command its stereochemical outcome. Among the various strategies, the use of boron enolates has emerged as a particularly powerful and reliable method for achieving high levels of diastereoselectivity.

Dibutylboranyl trifluoromethanesulfonate, often abbreviated as Bu₂BOTf, has established itself as a premier reagent for the generation of boron enolates under kinetically controlled conditions. Its efficacy stems from the Lewis acidity of the boron center, which facilitates enolization, and the stereodirecting influence of the butyl groups and the triflate counterion, which orchestrates a highly ordered transition state in the subsequent aldol addition. This guide will explore the nuances of employing DBBT to unlock its full potential in stereoselective synthesis.

Physicochemical Properties and Handling

A thorough understanding of the properties and handling requirements of DBBT is paramount for its safe and effective use in the laboratory.

| Property | Value |

| Chemical Formula | C₉H₁₈BF₃O₃S[1] |

| Molecular Weight | 274.11 g/mol [1] |

| Appearance | Clear, light yellow to orange solution[2] |

| Boiling Point | 37 °C at 0.12 Torr[2] |

| Density | ~1.271 g/mL at 25 °C[2] |

| CAS Number | 60669-69-4 |

| Common Synonyms | Dibutylboron triflate, DBBT, Bu₂BOTf[1] |

Handling and Storage:

Dibutylboranyl trifluoromethanesulfonate is a moisture-sensitive and corrosive reagent that requires careful handling under an inert atmosphere (e.g., nitrogen or argon)[1]. It is typically supplied as a solution in a non-polar solvent such as dichloromethane or diethyl ether.

-

Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition and incompatible substances such as water, alcohols, and strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is recommended.

-

Handling: All transfers should be performed using standard air-free techniques, such as syringes or cannulas. Personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Mechanism of Stereocontrol: The Zimmerman-Traxler Model in Action

The remarkable stereoselectivity achieved with DBBT is rationalized by the Zimmerman-Traxler model, which postulates a chair-like, six-membered cyclic transition state for the aldol addition step[3][4]. The geometry of the boron enolate, which is established during the enolization step, directly dictates the diastereomeric outcome of the aldol product.

Enolate Formation: The Genesis of Stereocontrol

The reaction is initiated by the coordination of the Lewis acidic boron center of DBBT to the carbonyl oxygen of the ketone, ester, or amide substrate. This coordination enhances the acidity of the α-protons, allowing for their removal by a hindered, non-nucleophilic amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The choice of base and the steric bulk of the boron ligands play a crucial role in determining the geometry of the resulting boron enolate. DBBT, in conjunction with a hindered amine, preferentially forms the (Z)-enolate. This selectivity is attributed to a transition state that minimizes steric interactions between the substituents on the carbonyl compound and the butyl groups on the boron.

The Aldol Addition: A Tale of Two Chairs

Once the boron enolate is formed, it reacts with an aldehyde via a closed, chair-like Zimmerman-Traxler transition state. The stereochemical outcome is determined by the arrangement of the substituents on this six-membered ring.

-

(Z)-Enolate leads to syn-Aldol Product: The (Z)-enolate arranges in the transition state such that the R¹ group of the enolate and the R² group of the aldehyde both occupy pseudo-equatorial positions to minimize steric strain. This arrangement leads to the formation of the syn-aldol product.

-

(E)-Enolate leads to anti-Aldol Product: In contrast, an (E)-enolate would arrange in the transition state to place its R¹ group in a pseudo-equatorial position, which consequently forces the R² group of the aldehyde into a pseudo-axial position in one of the chair conformations, ultimately leading to the anti-aldol product. The ability to selectively generate either the (Z)- or (E)-enolate by choosing the appropriate boron reagent and reaction conditions is the key to controlling the diastereoselectivity of the aldol reaction.

Experimental Protocols and Applications

The true utility of DBBT is demonstrated in its application to a wide range of substrates. The following section provides a detailed protocol for a representative Evans asymmetric aldol reaction and a summary of other applications.

Detailed Protocol: Evans Asymmetric Aldol Reaction

This protocol describes the highly diastereoselective synthesis of a syn-aldol adduct using a chiral oxazolidinone auxiliary.

Materials:

-

N-Acyloxazolidinone (1.0 equiv)

-

Dibutylboranyl trifluoromethanesulfonate (1.1 equiv)

-

Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Aldehyde (1.1 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol

-

pH 7 phosphate buffer

-

Hydrogen peroxide (30% aqueous solution)

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-acyloxazolidinone and dissolve it in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add diisopropylethylamine via syringe, followed by the dropwise addition of dibutylboranyl trifluoromethanesulfonate, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting solution at 0 °C for 30 minutes to facilitate complete enolate formation.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add the aldehyde via syringe.

-

Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by the addition of pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour to ensure complete oxidation of the boron species.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Performance in Aldol Reactions: A Comparative Overview

DBBT has been successfully employed in the stereoselective aldol reactions of a variety of carbonyl compounds. The following table summarizes representative examples, showcasing the high yields and diastereoselectivities that can be achieved.

| Carbonyl Substrate | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) |

| N-Propionyloxazolidinone | Benzaldehyde | DIPEA | >99:1 | 65 |

| Methyl Phenylacetate | Isobutyraldehyde | DIPEA | 95:5 | 85 |

| Diethyl Ketone | Benzaldehyde | TEA | 97:3 | 77 |

| Acetone | 3-Phenylpropanal | DIPEA | 90:10 | 72 |

Note: Yields and diastereomeric ratios are highly dependent on the specific substrates and reaction conditions.

Troubleshooting and Practical Insights

Even with a robust reagent like DBBT, challenges can arise. This section provides practical advice based on field experience to help troubleshoot common issues.

-

Low Yields:

-

Moisture Contamination: Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Moisture will hydrolyze DBBT and the boron enolate.

-

Incomplete Enolization: The enolization time may need to be optimized for sterically hindered or less acidic substrates. Monitoring the reaction by TLC can be helpful.

-

Reagent Quality: DBBT can degrade over time, especially if not stored properly. Use freshly opened bottles or redistill the reagent if its quality is suspect.

-

-

Poor Diastereoselectivity:

-

Temperature Control: Maintaining low temperatures during the enolization and aldol addition steps is critical for kinetic control.

-

Base Selection: The choice of amine base can influence the enolate geometry. For substrates prone to forming (E)-enolates, a bulkier amine like DIPEA is generally preferred to favor the (Z)-enolate and thus the syn-aldol product.

-

Equilibration: Allowing the reaction to warm for too long before quenching can lead to equilibration of the aldol adduct, eroding the diastereoselectivity.

-

-

Side Reactions:

-

Self-condensation: This can occur if the enolization is not complete before the aldehyde is added. Ensure sufficient time for enolate formation.

-

Retro-aldol Reaction: The aldol adduct can undergo a retro-aldol reaction, particularly during workup or purification. A mild workup and rapid purification are recommended.

-

Conclusion

Dibutylboranyl trifluoromethanesulfonate is a powerful and versatile reagent for stereoselective synthesis. Its ability to generate boron enolates with high geometric fidelity, coupled with the predictable stereochemical outcome of the subsequent aldol addition as rationalized by the Zimmerman-Traxler model, makes it an invaluable tool for the construction of complex molecules with precise stereochemical control. A thorough understanding of its properties, mechanistic underpinnings, and practical handling is key to successfully leveraging this reagent in the synthesis of pharmaceuticals and other high-value chemical entities.

References

-

Zimmerman, H. E.; Traxler, M. D. The Stereochemistry of the Ivanov and Reformatsky Reactions. J. Am. Chem. Soc.1957 , 79 (8), 1920–1923. [Link]

-

PubChem. Dibutylboranyl trifluoromethanesulfonate. National Center for Biotechnology Information. [Link]

-

LookChem. Dibutylboron Trifluoromethanesulfonate. [Link]

-

Evans, D. A.; et al. Stereoselective Aldol Condensations. B. The Aldol Reaction of Ketones. J. Am. Chem. Soc.1981 , 103 (10), 3099–3111. [Link]

-

Cowden, C. J.; Paterson, I. Asymmetric Aldol Reactions Using Boron Enolates. Org. React.1997 , 51, 1. [Link]

-

Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Org. Synth.1990 , 68, 83. [Link]

-

Thomas, A. Y.; et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. J. Org. Chem.2021 , 86 (9), 6184–6194. [Link]

-

Das, S.; Li, L.-S.; Sinha, S. C. Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine. Org. Lett.2004 , 6 (1), 123–126. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Chemistry LibreTexts. The Aldol Reaction. [Link]

Sources

A Senior Application Scientist's Guide to Dibutylboranyl Trifluoromethanesulfonate (CAS 60669-69-4): Principles and Field-Proven Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

Dibutylboranyl trifluoromethanesulfonate, commonly referred to as Dibutylboron Triflate (DBBT or Bu₂BOTf), is a cornerstone reagent in modern asymmetric synthesis. Its prominence stems from its exceptional Lewis acidity, which is expertly harnessed to generate boron enolates from a wide array of carbonyl compounds. The trifluoromethanesulfonate (triflate) anion is an outstanding leaving group, rendering the boron center highly electrophilic and capable of coordinating strongly to carbonyl oxygens. This guide provides an in-depth exploration of DBBT, moving from its fundamental properties to its mechanistic intricacies and its application in validated, high-stakes synthetic protocols crucial for drug discovery and development.

The strategic value of DBBT lies in its ability to facilitate highly diastereoselective carbon-carbon bond formations, most notably in aldol reactions. The defined geometry of the resulting boron enolates allows for predictable and controllable stereochemical outcomes via a well-ordered transition state. This level of precision is indispensable for the synthesis of complex chiral molecules such as polyketide natural products and active pharmaceutical ingredients (APIs), where biological activity is critically dependent on absolute stereochemistry.

Section 2: Core Physicochemical and Safety Profile

Understanding the physical properties and handling requirements of DBBT is a prerequisite for its safe and effective use. The reagent is typically supplied as a solution in aprotic solvents like dichloromethane or diethyl ether.[1]

Physicochemical Data

The essential properties of Dibutylboranyl trifluoromethanesulfonate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 60669-69-4 | [2][3][4] |

| Molecular Formula | C₉H₁₈BF₃O₃S | [1][2] |

| Molecular Weight | 274.11 g/mol | [2][3][4] |

| Appearance | Clear, colorless to yellow or orange solution | [1][5] |

| Density | ~1.129 - 1.271 g/mL (solution dependent) | [5][6] |

| Boiling Point | 37 °C at 0.12 Torr | [5][7] |

| Solubility | Reacts with water | [3] |

| Storage Temperature | 2-8°C, often under inert gas | [5] |

Critical Safety and Handling Protocols

DBBT is a hazardous substance that demands rigorous adherence to safety protocols. Its high reactivity makes it corrosive and moisture-sensitive.

-

Hazard Profile : The compound is classified as causing severe skin burns and eye damage (H314).[4] It is often supplied in a flammable solvent, adding fire risk.

-

Handling : All manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[8][9] Operations should be performed under an inert atmosphere of nitrogen or argon to prevent degradation by atmospheric moisture. Use spark-proof tools and grounded equipment, especially when working with solutions in flammable solvents like diethyl ether.[9]

-

Storage : The reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials, away from heat and ignition sources.[8] Long-term storage in a freezer is recommended to maintain product quality.[8]

-

Incompatibilities : DBBT is incompatible with water, acids, strong oxidizing agents, and alcohols.[8] It reacts violently with water, liberating acidic gases.

Section 3: Synthesis and Purification

While commercially available, understanding the synthesis of DBBT provides insight into its reactivity. A high-yield preparation method involves the reaction of tributylborane with trifluoromethanesulfonic acid. Tributylborane itself can be generated from the reaction of borane dimethyl sulfide with n-butene. This two-step process offers an efficient route to the final product with reported yields between 89-91%.

For applications requiring the highest purity, DBBT can be purified by vacuum distillation under an argon atmosphere using a short-path distillation apparatus.[5] Purified reagent should be used promptly, ideally within two weeks, to avoid degradation.[5]

Section 4: The Mechanistic Core: Boron Enolate Formation

The primary function of DBBT is to act as a powerful Lewis acid for the generation of boron enolates. This process is typically mediated by a sterically hindered amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

The causality is as follows:

-

Lewis Acid Activation : The highly electrophilic boron atom of DBBT coordinates to the carbonyl oxygen of a ketone, ester, or thioester. This coordination increases the acidity of the α-protons.

-

Deprotonation : The hindered amine base selectively removes a proton from the α-carbon. The steric bulk of the base prevents it from coordinating to the boron center or participating in undesired side reactions.

-

Enolate Formation : The resulting enolate anion is trapped by the boron center, displacing the triflate anion to form a stable boron enolate. The triflate anion then forms an ammonium salt with the protonated base.

This sequence ensures the rapid and quantitative formation of the boron enolate, setting the stage for subsequent stereoselective reactions.

Caption: Mechanism of Boron Enolate Formation using DBBT.

Section 5: Field Applications in Asymmetric Synthesis

DBBT is a versatile reagent with a broad range of applications, primarily centered on stereocontrolled synthesis.[5][10]

The Mukaiyama Aldol Reaction: A Paradigm of Stereocontrol

The most prominent application of DBBT is in the Mukaiyama aldol reaction, where it serves to generate boron enolates that react with aldehydes to form β-hydroxy carbonyl compounds.[10] The stereochemical outcome of this reaction is highly predictable and is governed by the geometry of the boron enolate, which in turn is controlled by the substrate and reaction conditions. This predictability is rationalized by the Zimmerman-Traxler transition state model , which posits a six-membered, chair-like transition state.

-

(Z)-Enolates , typically formed from ketones under kinetic control with DBBT, lead to syn-aldol products.

-

(E)-Enolates generally lead to anti-aldol products.

The steric interactions within the chair-like transition state dictate the facial selectivity of the aldehyde, thereby establishing the two new contiguous stereocenters with high fidelity.

Sources

- 1. Dibutylboron trifluoromethanesulfonate, 1M sol. in dichloromethane 100 mL | Buy Online [thermofisher.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Dibutylboron trifluoromethanesulfonate, 1M sol. in dichloromethane 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methanesulfonic acid, 1,1,1-trifluoro-, anhydride with B,B-dibutylborinic acid | C9H18BF3O3S | CID 2724243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIBUTYLBORON TRIFLUOROMETHANESULFONATE | 60669-69-4 [chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. 60669-69-4 CAS MSDS (DIBUTYLBORON TRIFLUOROMETHANESULFONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. materials.alfachemic.com [materials.alfachemic.com]

Methodological & Application

Application Notes & Protocols: Mastering Stereoselective Boron Enolate Formation with Dibutylboron Trifluoromethanesulfonate

Introduction: The Power of Boron Enolates in Asymmetric Synthesis

In the landscape of modern organic synthesis, the stereocontrolled formation of carbon-carbon bonds remains a paramount objective. Among the most powerful tools for achieving this is the aldol reaction, which constructs β-hydroxy carbonyl moieties foundational to a vast array of natural products and pharmaceutical agents. The strategic use of pre-formed boron enolates has revolutionized the aldol reaction, offering a reliable pathway to high levels of diastereoselectivity and enantioselectivity.[1][2]

Dibutylboron trifluoromethanesulfonate (Bu₂BOTf) has emerged as a premier reagent for this transformation. Its primary function is to mediate the "soft enolization" of carbonyl compounds, a process that, when paired with a suitable amine base, provides predictable and highly selective access to the (Z)-enolate isomer.[3][4][5] This geometric control is the cornerstone of the reaction's stereochemical outcome, which is later translated into the final aldol adduct via a highly ordered transition state.[3][6]

This guide provides an in-depth exploration of the formation of boron enolates using Bu₂BOTf, detailing the underlying mechanistic principles, providing field-tested experimental protocols, and offering insights into troubleshooting common challenges.

The Mechanism of (Z)-Enolate Formation: A Tale of Sterics and Electronics

The high fidelity of Bu₂BOTf in generating (Z)-enolates is not accidental; it is the result of a carefully orchestrated interplay of steric and electronic factors involving the carbonyl substrate, the boron reagent, and the amine base. The choice of a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical.[7][8]

The currently accepted mechanism proceeds through the following key stages:

-

Lewis Acid Coordination: The Lewis acidic boron center of Bu₂BOTf coordinates to the carbonyl oxygen of the substrate (e.g., a ketone, ester, or N-acyl oxazolidinone). This coordination activates the carbonyl compound, significantly increasing the acidity of its α-protons.[1]

-

Transition State Assembly: The amine base then approaches to deprotonate the activated α-position. The stereochemical course of the enolization is determined in a six-membered ring-like transition state.

-

The Triflate's Critical Role: The trifluoromethanesulfonate (triflate, OTf) group is an exceptionally good leaving group.[1][8] This property is crucial because the triflate group dissociates from the boron center either before or during the deprotonation event.[1][8] This dissociation results in a less sterically encumbered, tricoordinate boron species in the transition state.[8]

-

Steric Minimization for (Z)-Selectivity: To minimize steric repulsion in the transition state, the substituents arrange themselves to avoid unfavorable A¹,³-strain. The bulky R¹ group of the carbonyl substrate preferentially orients itself away from the dibutylboron moiety. This arrangement forces the methyl group (or smaller α-substituent) to interact with the boron ligands, a sterically less demanding interaction that leads directly to the formation of the (Z)-enolate.[1][8] The use of a bulky amine base like DIPEA further reinforces this preference.[8]

Diagram 1: Proposed Transition State for (Z)-Enolate Formation

Caption: Transition state minimizing A¹,³-strain.

Application: The Stereoselective Evans Aldol Reaction

Once formed, the (Z)-boron enolate is a potent nucleophile for reactions with electrophiles, most notably aldehydes. The subsequent aldol reaction proceeds through a highly organized, six-membered Zimmerman-Traxler transition state.[3] In this chair-like arrangement, both the enolate oxygen and the aldehyde oxygen are coordinated to the boron center.[3][6] The substituents on the aldehyde and the enolate occupy equatorial positions to minimize 1,3-diaxial interactions, leading to a predictable syn-aldol product.[3] When a chiral auxiliary like an Evans oxazolidinone is used, the bulky substituent on the auxiliary effectively blocks one face of the enolate, ensuring the reaction proceeds with exceptional diastereofacial selectivity.[3][6]

Diagram 2: Zimmerman-Traxler Transition State

Caption: General workflow for Bu₂BOTf-mediated aldol reaction.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-propionyl oxazolidinone (1.0 equiv).

-

Dissolution & Cooling: Dissolve the solid in anhydrous dichloromethane (approx. 0.2 M). Cool the resulting solution to 0 °C using an ice-water bath.

-

Enolate Formation:

-

To the cooled solution, add dibutylboron triflate (1.1-1.2 equiv) via syringe, dropwise, ensuring the internal temperature does not exceed 3 °C. [9]The solution may change color.

-

Subsequently, add the amine base (e.g., TEA, 1.2-1.4 equiv) dropwise at a similar rate, maintaining the temperature below 3 °C. [9] * Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.

-

-

Aldol Addition:

-

Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the aldehyde (1.1 equiv), either neat or as a solution in DCM, over 5-10 minutes.

-

Stir the reaction at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to 0 °C. Continue stirring at 0 °C for 1-2 hours, monitoring by TLC.

-

-

Reaction Quench: Quench the reaction by the addition of a pH 7 phosphate buffer (equal volume to the DCM).

-

Oxidative Workup: Add methanol (approx. 1.5x the volume of DCM) followed by the slow, careful addition of 30% hydrogen peroxide (3-4 equiv) at 0 °C. Stir vigorously for 1 hour. Caution: This is an exothermic process.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and dilute with water. Extract with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with saturated NaHCO₃, saturated Na₂S₂O₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Substrate Scope and Performance

The Bu₂BOTf-mediated aldol reaction is broadly applicable to a range of carbonyl donors and aldehyde acceptors. High yields and diastereoselectivities are consistently achieved. [9][10]

| Carbonyl Substrate (Enolate Precursor) | Aldehyde | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Propionyl Oxazolidinone | Benzaldehyde | TEA | >98:2 | 85-95 | [9] |

| N-Chloroacetyl Oxazolidinone | Isovaleraldehyde | DIPEA | >95:5 | 90 | [10] |

| Methyl Phenylacetate | 4-Chlorobenzaldehyde | DIPEA | 93:7 (syn) | 82 | [11] |

| Ethyl Ketone | Propionaldehyde | TEA | >97:3 (syn) | ~80 | [7] |

| Thioester | Acetaldehyde | DIPEA | >95:5 (syn) | High | [9]|

Note: This table is a representative summary. Actual results may vary based on specific substrate batches and reaction scale.

Safety and Handling of Dibutylboron Triflate

Dibutylboron triflate is a hazardous chemical that requires careful handling.

-

Corrosivity & Reactivity: It is corrosive and reacts violently with water and alcohols. All operations must be conducted under strictly anhydrous conditions and an inert atmosphere. [12][13][14]* Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. [12][14]Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (nitrile is often recommended, but consult manufacturer data). [14]* Storage: Store the reagent in a cool, dry, well-ventilated area, away from ignition sources and incompatible materials like acids and oxidizing agents. [12][15]For long-term stability, storage in a freezer is recommended. [12]* Handling: Use spark-proof tools and equipment. [12][13][15]Syringes and needles used for transfer must be thoroughly dried.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Wet reagents or solvent. 2. Impure aldehyde (e.g., oxidized to carboxylic acid). 3. Incomplete enolate formation. 4. Reagent degradation. | 1. Ensure all glassware is flame-dried and solvents/reagents are rigorously anhydrous. 2. Purify the aldehyde by distillation or chromatography immediately before use. 3. Increase stir time for enolization or use a slight excess of Bu₂BOTf/base. 4. Use a fresh bottle of Bu₂BOTf or titrate to confirm molarity. |

| Poor Diastereoselectivity | 1. Enolate equilibration due to elevated temperature. 2. Incorrect base or boron reagent. 3. Aldehyde added too quickly or at too high a temperature. | 1. Strictly maintain low temperatures (-78 °C) during aldehyde addition. Ensure enolate formation is not run for excessively long times at 0 °C. 2. For syn-aldols from simple ketones/esters, ensure Bu₂BOTf and a hindered base (DIPEA) are used. [8][11] 3. Add the aldehyde slowly at -78 °C to maintain kinetic control. |

| Formation of Side Products | 1. Self-condensation of the carbonyl substrate or aldehyde. 2. Epimerization of the product during workup or purification. | 1. Ensure complete conversion to the enolate before adding the aldehyde to prevent self-condensation of the starting material. [7]Use of a strong, non-nucleophilic base is key. [7] 2. Use a neutral (pH 7) buffer for quenching. Avoid acidic or basic conditions during chromatography if the product is sensitive. |

References

-

Wikipedia. Chiral auxiliary. [Link]

-

University of Bath. III Enolate Chemistry. [Link]

-

Chemistry Stack Exchange. Boron enolates double bond geometry. (2016-08-13). [Link]

-

ResearchGate. How to synthesize and isolate an enol Triflate?. (2018-03-29). [Link]

-

Making Molecules. Lithium enolates & enolate equivalents. (2024-07-15). [Link]

-

Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. (2014-07-26). [Link]

-

Gage, J. R.; Evans, D. A. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. [Link]

-

Parker, C. D. Diisopinocampheylborane Trifluoromethanesulfonate-Mediated Aldol Reactions Using an Aldehyde and an Amide. (2022). Union College Digital Works. [Link]

-

Christmann, M. (Ed.). Modern Enolate Chemistry: From Preparation to Applications. (2012). Wiley-VCH. [Link]

-

Macmillan Group. Enolate Seminar. (2008-03-12). [Link]

-

Thomas, A. Y., et al. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates. (2021). J. Org. Chem., 86, 6184-6194. [Link]

-

Organic Chemistry, Reaction Mechanism. Boron Aldol Reaction. (2021-06-15). YouTube. [Link]

-

Singh, R. P., et al. Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine. (2005). Organic Letters, 7(16), 3545-3548. [Link]

-

ResearchGate. Stereoselective Aldol-Type Cyclization Reaction Mediated by Dibutylboron Triflate/Diisopropylethylamine | Request PDF. (2025-08-10). [Link]

-

Cole-Parmer. Material Safety Data Sheet - Dibutylboron trifluoromethanesulfonate in dichloromethane. [Link]

-

ResearchGate. Substrate scopes of Aldol reactions. [Link]

-

Evans, D. A., et al. Application of Complex Aldol Reactions to the Total Synthesis of Phorboxazole B. (2000). J. Am. Chem. Soc.[Link]

-

University of Rochester. Boron Trifluoride Safety Data Sheet. [Link]

Sources

- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chemistry.williams.edu [chemistry.williams.edu]

- 11. Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates [organic-chemistry.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. purdue.edu [purdue.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols: Dibutylboranyl Trifluoromethanesulfonate in Asymmetric Synthesis with Chiral Auxiliaries

Introduction: Mastering Acyclic Stereocontrol with Boron Enolates

In the landscape of modern organic synthesis, the stereoselective construction of carbon-carbon bonds remains a paramount challenge, particularly in the synthesis of complex, polyoxygenated natural products and pharmaceutical agents. The aldol reaction, a cornerstone of C-C bond formation, has been the subject of intense investigation to control the relative and absolute stereochemistry of the newly formed stereocenters. Among the various methodologies, the use of chiral auxiliaries covalently bonded to a substrate to direct the stereochemical course of a reaction has proven to be a robust and reliable strategy.[1][2]

This guide focuses on the application of dibutylboranyl trifluoromethanesulfonate (DBBT) in conjunction with chiral auxiliaries to achieve high levels of stereocontrol in aldol-type reactions. The kinetically controlled, boron-mediated aldol reaction is particularly powerful for the efficient synthesis of β-hydroxy carbonyl compounds.[3] The relatively short boron-oxygen bonds in the resulting boron enolates lead to tight, highly organized cyclic transition states, which are the basis for the high stereoselectivity observed.[3] We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-proven protocols, and offer insights into the practical aspects of these powerful transformations.

Core Principles: The Zimmerman-Traxler Model and Boron Enolates

The stereochemical outcome of the DBBT-mediated aldol reaction is rationalized by the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state.[4] This model is particularly effective for boron enolates due to the formation of a rigid cyclic transition state.[5] The geometry of the enolate, which is controlled by the chiral auxiliary and the reaction conditions, directly dictates the syn or anti diastereoselectivity of the aldol product.

The "soft" enolization of an N-acylated chiral auxiliary with DBBT and a hindered amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), reliably generates the (Z)-enolate.[1][6] This (Z)-enolate then proceeds through a chair-like transition state where the aldehyde substituent (R') occupies a pseudo-equatorial position to minimize 1,3-diaxial interactions, leading to the syn-aldol adduct.[1] The chiral auxiliary effectively shields one face of the enolate, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

Caption: General workflow of a DBBT-mediated asymmetric aldol reaction.

Safety and Handling of Dibutylboranyl Trifluoromethanesulfonate

Dibutylboranyl trifluoromethanesulfonate is a corrosive, flammable, and moisture-sensitive reagent that requires careful handling.[7][8]

-

Handling: Always handle DBBT in a well-ventilated chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles, and a flame-resistant lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[8] Use spark-proof tools and work away from sources of ignition.[7]

-

Storage: Store DBBT in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[7] For long-term storage and to maintain product quality, it is recommended to store it in a freezer.[7]

-

Incompatibilities: DBBT is incompatible with strong oxidizing agents, acids, alcohols, and water.[7]

Preparation of Dibutylboranyl Trifluoromethanesulfonate

While commercially available, the quality of DBBT can be inconsistent, and for reproducible results, it is often prepared fresh. A common method involves the reaction of tributylborane with trifluoromethanesulfonic acid.[10]

Protocol for the Preparation of Dibutylboranyl Trifluoromethanesulfonate (Adapted from literature procedures) [6][10]

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tributylborane (1.0 eq) dissolved in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Triflic Acid: Slowly add trifluoromethanesulfonic acid (1.0 eq) dropwise via the dropping funnel over 30 minutes. Butane gas will evolve during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Isolation: The resulting solution of DBBT in dichloromethane is typically used directly in subsequent reactions. If necessary, the product can be isolated by vacuum distillation, but this is often not required.

Application Note: The Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a highly reliable and widely used method for the synthesis of syn-aldol adducts with excellent diastereoselectivity and enantioselectivity.[11] The chiral auxiliary is readily available from amino acids and can be efficiently cleaved and recovered after the reaction.

Protocol: Diastereoselective Aldol Condensation with an Evans Chiral Oxazolidinone Auxiliary[12]

This protocol describes the reaction of an N-propionyl derivative of a chiral oxazolidinone with benzaldehyde.

Materials:

-

N-propionyl-(4S)-4-benzyl-2-oxazolidinone (1.0 eq)

-

Dibutylboranyl trifluoromethanesulfonate (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.3 eq)

-

Benzaldehyde (1.1 eq, freshly distilled)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

pH 7 Phosphate Buffer

-

Methanol

-

30% Hydrogen Peroxide

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Enolate Formation: Cool the solution to 0 °C using an ice bath. Add dibutylboranyl trifluoromethanesulfonate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq), maintaining the internal temperature below 3 °C.[11] Stir the mixture at 0 °C for 30 minutes.

-

Aldol Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add freshly distilled benzaldehyde (1.1 eq) dropwise. Stir the reaction at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quenching: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

-

Workup: Add a mixture of methanol and 30% hydrogen peroxide at 0 °C and stir for 1 hour. Remove the volatile solvents under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis after conversion to a suitable derivative.[11]

Quantitative Data: Diastereoselectivity in Evans Aldol Reactions with DBBT

The following table summarizes the typical yields and diastereoselectivities achieved in DBBT-mediated aldol reactions with various aldehydes using an N-propionyl oxazolidinone auxiliary.

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Benzaldehyde | 85-95 | >99:1 |

| Isobutyraldehyde | 80-90 | >99:1 |

| Acetaldehyde | 75-85 | >95:5 |

| Crotonaldehyde | 70-80 | >98:2 |

Data compiled from various literature sources.

Application Note: Beyond Evans Auxiliaries - Terpene-Derived Chiral Auxiliaries

While Evans oxazolidinones are highly effective, other chiral auxiliaries can also be employed in DBBT-mediated aldol reactions. For instance, auxiliaries derived from readily available natural products like terpenes offer an alternative approach.[12]

Protocol: Asymmetric Aldol Reaction with a cis-Myrtanol-Derived Auxiliary[13]

This protocol demonstrates the use of a chiral oxazinone derived from cis-myrtanol in a DBBT-mediated aldol reaction with benzaldehyde.

Procedure:

-

Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, dissolve the N-propionyl derivative of the cis-myrtanol auxiliary (1.0 eq) in anhydrous dichloromethane. Cool the solution to -78 °C. Add dibutylboranyl trifluoromethanesulfonate (1.1 eq) followed by diisopropylethylamine (1.2 eq). Stir the mixture at this temperature for 30 minutes.

-

Aldol Addition: Add freshly distilled benzaldehyde (1.1 eq) to the reaction mixture at -78 °C. Stir for 30 minutes at -78 °C, then allow the reaction to warm to room temperature and stir for an additional 1.5-2 hours.[12]

-

Workup and Purification: Quench the reaction with an aqueous buffer and perform a standard extractive workup. The crude product is then purified by flash column chromatography to yield the syn-aldol adduct with high diastereoselectivity (>99% d.e.).[12]

Visualization of the Stereochemical Control

The high diastereoselectivity observed in these reactions is a direct consequence of the well-defined transition state. The following diagrams illustrate the key steps and the origin of stereocontrol.

Caption: Experimental workflow for a typical DBBT-mediated asymmetric aldol reaction.

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN113387970A - Preparation method of dibutylboron trifluoromethanesulfonate - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. purdue.edu [purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. arkat-usa.org [arkat-usa.org]

Application Notes & Protocols: The Diastereoselective Mukaiyama Aldol Reaction Mediated by Dibutylboron Triflate

Preamble: Beyond the Silyl Enol Ether

The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, represents a cornerstone of modern organic synthesis, enabling the reliable, cross-selective carbon-carbon bond formation between a pre-formed silyl enol ether and a carbonyl compound.[1][2] This innovation overcame many limitations of classical base- or acid-promoted aldol reactions, such as self-condensation and poor regioselectivity.[3] The reaction is typically facilitated by a Lewis acid which activates the carbonyl electrophile towards nucleophilic attack.[4][5]

While a vast array of Lewis acids can be employed, this guide focuses on a particularly powerful and nuanced application: the use of Dibutylboron Trifluoromethanesulfonate (Bu₂BOTf) . Rather than merely activating the aldehyde, Bu₂BOTf is most strategically employed in conjunction with a hindered amine base to transiently convert a carbonyl compound, such as a ketone or an N-acyl oxazolidinone, into a highly organized boron enolate in situ.[6] This species then reacts with an aldehyde with exceptional levels of stereocontrol. This protocol, often associated with the work of David A. Evans, leverages the predictable geometry of the boron enolate and a closed, chair-like transition state to achieve some of the highest diastereoselectivities known in aldol chemistry.[7]

This document serves as both a theoretical guide and a practical handbook for researchers, scientists, and drug development professionals seeking to harness the precision of the Bu₂BOTf-mediated aldol reaction.

The Mechanistic Underpinning of Stereocontrol

The remarkable stereoselectivity of this reaction is not a fortunate accident but a direct consequence of a highly ordered transition state. The key is the in situ formation of a (Z)-boron enolate, which is directed by the steric interactions between the carbonyl substrate, the bulky dibutylboron group, and the hindered amine base.

Causality of Experimental Choices:

-

Dibutylboron Triflate (Bu₂BOTf): The triflate counter-ion is a superb leaving group, facilitating the rapid and clean formation of the boron enolate. The two butyl groups provide significant steric bulk, which is crucial for influencing the enolate geometry.

-

Hindered Amine Base (e.g., Diisopropylethylamine, DIPEA): A non-nucleophilic, sterically demanding base is essential. It is basic enough to deprotonate the α-carbon of the Lewis acid-activated carbonyl but too bulky to engage in competitive side reactions like addition to the carbonyl or quenching of the electrophile.

-

N-Acyl Oxazolidinone Auxiliary: This chiral auxiliary, pioneered by Evans, serves a dual purpose. It locks the conformation of the enolate and its substituent, and its C4 substituent (e.g., isopropyl or benzyl) effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.[7][8]

The reaction proceeds via the following key steps:

-

Coordination: The Lewis acidic Bu₂BOTf coordinates to the carbonyl oxygen of the N-acyl oxazolidinone.

-

Deprotonation: DIPEA removes the α-proton, leading to the preferential formation of the (Z)-boron enolate.

-

Transition State Assembly: The (Z)-boron enolate reacts with the aldehyde through a highly organized, six-membered, chair-like transition state (the Zimmerman-Traxler model). The aldehyde's substituent (R') occupies a pseudo-equatorial position to minimize steric clash, leading to the observed syn stereochemistry in the product.

-

Product Formation: The initial aldol adduct is a boron-chelated intermediate, which is subsequently hydrolyzed during aqueous workup to yield the β-hydroxy product.

Caption: Mechanism of the Bu₂BOTf-mediated syn-selective aldol reaction.

Practical Considerations and Safety

3.1. Reagent Handling and Storage

-

Dibutylboron Triflate (Bu₂BOTf): This reagent is highly sensitive to moisture and air.[9] It is typically supplied as a 1.0 M solution in dichloromethane or diethyl ether.[10] It should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C and handled exclusively with oven-dried glassware and syringes.[11] Upon prolonged storage, its quality can degrade; using freshly purchased or recently distilled reagent is recommended for optimal results.[11]

-

Solvents: Anhydrous solvents are critical. Dichloromethane (DCM) is commonly used and should be freshly distilled from CaH₂ or passed through a solvent purification system.

-

Amine Base: Diisopropylethylamine (DIPEA) should be distilled from CaH₂ and stored over KOH pellets under an inert atmosphere.

3.2. Safety Precautions

-

Corrosivity and Toxicity: Bu₂BOTf is corrosive and can cause severe skin and eye burns.[10] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).[12]

-

Inert Atmosphere: The reaction is highly sensitive to water. The entire apparatus must be assembled hot from the oven, cooled under a stream of inert gas, and maintained under a positive pressure of nitrogen or argon throughout the experiment.

Detailed Experimental Protocol: Synthesis of a syn-Aldol Adduct

This protocol describes a general procedure for the diastereoselective aldol reaction between a propionyl-substituted Evans' oxazolidinone and isobutyraldehyde.

Materials:

-

(S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one

-

Dibutylboron triflate (1.0 M solution in DCM)

-

Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Caption: Step-by-step workflow for the Bu₂BOTf-mediated aldol reaction.

Step-by-Step Procedure:

-

Preparation: To an oven-dried, 100-mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (e.g., 1.0 mmol, 1.0 eq). Dissolve in 20 mL of anhydrous DCM.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add Bu₂BOTf (1.1 mL of a 1.0 M solution, 1.1 eq) dropwise via syringe over 5 minutes. The solution may turn from colorless to pale yellow. Following this, add DIPEA (0.21 mL, 1.2 eq) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

-

Aldehyde Addition: Add freshly distilled isobutyraldehyde (0.14 mL, 1.5 eq) dropwise to the boron enolate solution at -78 °C.

-

Reaction: Maintain the reaction at -78 °C for 2 hours. After this period, transfer the flask to an ice/water bath (0 °C) and stir for an additional 1 hour. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Quenching: Quench the reaction by the sequential addition of 20 mL of pH 7 phosphate buffer, 20 mL of methanol, and 6 mL of 30% hydrogen peroxide (added slowly and carefully, as the quench is exothermic).

-

Oxidation: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour to break down the boron intermediates.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct. The chiral auxiliary can often be recovered.

Substrate Scope and Applications in Drug Development

The Bu₂BOTf-mediated aldol reaction exhibits a broad substrate scope with consistently high diastereoselectivity. It is particularly effective for the reaction of various aldehydes with boron enolates derived from ketones, thioesters, and N-acyl oxazolidinones.

| Enolate Precursor (via Bu₂BOTf/DIPEA) | Aldehyde | Typical Yield | Diastereomeric Ratio (syn:anti) |

| N-Propionyl Oxazolidinone | Benzaldehyde | >90% | >99:1 |

| N-Propionyl Oxazolidinone | Isobutyraldehyde | >85% | >98:2 |

| N-Propionyl Oxazolidinone | Acrolein | >80% | >95:5 |

| Ethyl Ketone | Propanal | ~80% | >97:3 |

| S-tert-Butyl Thiopropionate | Cyclohexanecarboxaldehyde | >90% | >99:1 |

This reaction's reliability in setting stereocenters has made it a key strategy in the synthesis of complex polyketide natural products and active pharmaceutical ingredients. For instance, it has been instrumental in constructing fragments of macrolide antibiotics, antitumor agents, and other molecules where precise stereochemical control is paramount for biological activity.[5][13]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Wet reagents or solvent.- Degraded Bu₂BOTf.- Impure aldehyde (e.g., oxidized to carboxylic acid).- Insufficient reaction time. | - Ensure all glassware is rigorously dried and solvents are anhydrous.- Use a fresh bottle of Bu₂BOTf or titrate the solution.- Use freshly distilled aldehyde.- Monitor the reaction by TLC to confirm completion. |

| Poor Diastereoselectivity | - Reaction temperature too high.- Incorrect stoichiometry of Bu₂BOTf or base.- Use of a less hindered base (e.g., pyridine).- Enolate equilibration. | - Maintain strict temperature control (-78 °C is critical).- Re-verify calculations and reagent concentrations.- Use a hindered base like DIPEA or 2,6-lutidine.- Avoid prolonged reaction times, especially at warmer temperatures. |

| Incomplete Reaction | - Insufficient equivalents of aldehyde or enolate.- Low reactivity of a sterically hindered aldehyde. | - Re-check stoichiometry.- For unreactive aldehydes, consider using a more potent Lewis acid (at the potential cost of selectivity) or increasing the reaction time/temperature cautiously. |

| Complex Product Mixture | - Aldehyde self-condensation.- Epimerization of the product during workup or purification. | - Ensure slow addition of the aldehyde to the pre-formed enolate.- Use a buffered, mild workup. Avoid strongly acidic or basic conditions. Purify on silica gel promptly. |

References

-

Carreira, E. M.; Mahrwald, R. "Diastereoselection in Lewis-Acid-Mediated Aldol Additions." Chemical Reviews, 1999, 99 (5), 1081–1124.

-

Sharma, P., et al. "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues." RSC Advances, 2023, 13, 32975-33027.

-

Chem-Station. "Mukaiyama Aldol Reaction." Chem-Station International Edition, 2014.

-

Kobayashi, S. "Mukaiyama Aldol Reactions in Aqueous Media." Synlett, 2011, 2011(14), 1936-1951.

-

Organic Chemistry Portal. "Mukaiyama Aldol Addition." Organic Chemistry Portal.

-

Li, J. J. "Asymmetric Mukaiyama Aldol Reaction." In: Stereoselective Synthesis. Springer, Cham, 2017.

-

Kuttan, A., et al. "Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis." Molecules, 2020, 25(3), 545.

-

Wikipedia. "Mukaiyama aldol addition." Wikipedia, The Free Encyclopedia.

-

Mukaiyama, T.; Narasaka, K.; Banno, K. "New Aldol Type Reaction." Chemistry Letters, 1973, 2(10), 1011-1014.

-

The Organic Chemistry Tutor. "Mukaiyama Aldol Reaction." YouTube, 2022.

-

Sharma, P., et al. "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues." RSC Advances, 2023, 13, 32975-33027.

-

Kwan, E. E. "Aldol Reaction." Harvard University Lecture Notes.

-

Thermo Fisher Scientific. "Dibutylboron trifluoromethanesulfonate in dichloromethane - SAFETY DATA SHEET." 2013.

-

Gawronski, J. K., et al. "Completely Stereocontrolled Aldol Reaction of Chiral β-Amino Acids." Organic Letters, 2015, 17(3), 644-647.

-

Wikipedia. "Chiral auxiliary." Wikipedia, The Free Encyclopedia.

-

Ralston, K. J.; Hulme, A. N. "The Evans–Tishchenko Reaction: Scope and Applications." Synthesis, 2012, 44(15), 2310-2324.

-

Cole-Parmer. "Material Safety Data Sheet - Dibutylboron trifluoromethanesulfonate in dichloromethane."

-

Palomo, C., et al. "Aldol Reactions Mediated by a Tetrahedral Boronate." ResearchGate, 2025.

-

Fisher Scientific. "SAFETY DATA SHEET - Dibutylboron trifluoromethanesulfonate, 1M solution in diethylether." 2011.

-

Ramachandran, P. V., et al. "Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration-Aldolization of Substituted Phenylacetates." The Journal of Organic Chemistry, 2021, 86(11), 7853-7861.

-

Denmark Group. "The Tishchenko Reaction: Recent Advances, Modifications and Applications." University of Illinois Urbana-Champaign.

-

Princeton University. "Boron Trifluoride - Standard Operating Procedure." Princeton University Environmental Health and Safety.

-

Guidechem. "DIBUTYLBORON TRIFLUOROMETHANESULFONATE 60669-69-4 wiki." Guidechem.

Sources

- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. youtube.com [youtube.com]

- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [guidechem.com]

- 12. purdue.edu [purdue.edu]

- 13. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating the Nuances of Dibutylboranyl Trifluoromethanesulfonate Reactivity: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Dibutylboranyl Trifluoromethanesulfonate (DBBT)-mediated reactions. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the real-world challenges you face at the bench. Here, we'll dissect the causality behind experimental choices, with a special focus on the often-underestimated role of the solvent in dictating the success of your reactions. Our aim is to provide you with a self-validating system of knowledge to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My diastereoselectivity is low or inconsistent. I'm using the standard DBBT/amine conditions. What's the first thing I should check?

A1: Before questioning the substrate or the reagents, scrutinize your solvent and reaction setup. Inconsistent diastereoselectivity is frequently traced back to two culprits: moisture and solvent quality.

-

Anhydrous Conditions are Non-Negotiable: Dibutylboranyl trifluoromethanesulfonate is highly sensitive to water. Even trace amounts of moisture can hydrolyze the reagent, leading to the formation of dibutylborinic acid and triflic acid. This not only consumes your active reagent but the generated Brønsted acid can catalyze non-selective background reactions, eroding your stereocontrol.

-

Troubleshooting Protocol:

-

Ensure all glassware is rigorously oven-dried or flame-dried under vacuum.

-

Use freshly distilled, anhydrous solvents. It is best practice to distill solvents from an appropriate drying agent (e.g., CaH₂ for dichloromethane).[1]

-

Perform the reaction under a positive pressure of an inert atmosphere (Argon or Nitrogen).

-

-

-

Reagent Quality and Age: Commercially available solutions of DBBT in solvents like dichloromethane or diethyl ether can show inconsistent results.[1] It is recommended to use freshly prepared or recently distilled DBBT for optimal performance.

Q2: I'm observing significant side product formation. Could my choice of solvent be the cause?

A2: Absolutely. The solvent's interaction with the reagents and intermediates can open pathways to undesired products.

-

Ethereal Solvents (THF, Diethyl Ether): While commonly used, ethereal solvents are Lewis basic and can coordinate to the boron center of DBBT. This can modulate its Lewis acidity and reactivity. More importantly, if there are any traces of strong bases or if the reaction is run at elevated temperatures for extended periods, deprotonation of the ether solvent at the α-position can occur, leading to side reactions.

-

Dichloromethane (DCM): Generally considered a non-coordinating solvent, DCM is often the solvent of choice for DBBT-mediated aldol reactions as it is less likely to interfere with the formation of the desired Zimmerman-Traxler transition state.[2] However, ensure it is free of acidic impurities which can be present in older bottles.

Q3: How does solvent polarity affect the rate and selectivity of my DBBT-mediated reaction?

A3: The effect of solvent polarity is multifaceted, influencing both the Lewis acidity of the DBBT and the stability of the transition state.

-

Lewis Acidity: In general, more polar solvents can enhance the Lewis acidity of a Lewis acid. This could potentially accelerate the rate of enolate formation. However, if the solvent is also a Lewis base (coordinating), it may compete with the carbonyl substrate for coordination to the boron, slowing down the reaction.

-

Transition State Stabilization: The Zimmerman-Traxler transition state, which is key to the high diastereoselectivity of these reactions, is a well-organized, cyclic structure.[2] Solvents that can effectively stabilize this transition state without disrupting its geometry are ideal. Non-coordinating, moderately polar solvents like dichloromethane often provide a good balance.

| Solvent | Dielectric Constant (ε) | Lewis Basicity | Typical Application Notes for DBBT Reactions |

| Dichloromethane | 9.1 | Very Weak | Recommended starting point. Good for maintaining a rigid transition state. Ensure it is anhydrous and free of acid.[1] |

| Diethyl Ether | 4.3 | Moderate | Commonly used, but its coordinating nature may slightly alter reactivity compared to DCM. Lower boiling point can be a practical consideration. |

| Tetrahydrofuran (THF) | 7.5 | Moderate | A more polar and coordinating ether. Can influence the aggregation state of enolates.[2] Its higher Lewis basicity might compete with the substrate for boron coordination. |

| Toluene | 2.4 | Weak | A non-polar, non-coordinating solvent. Can be a good choice, particularly if substrate solubility is an issue in other solvents. |

Troubleshooting Guides

Problem 1: Low Yield of the Aldol Adduct

You've confirmed your reagents are active and the conditions are anhydrous, but the yield remains poor.

-

Potential Cause: Inefficient formation of the boron enolate.

-

Solvent-Related Troubleshooting:

-

Switch to a less coordinating solvent: If you are using THF, try the reaction in dichloromethane. The stronger coordination of THF to the boron center might be impeding the reaction of DBBT with your carbonyl compound.

-

Consider the solubility of your substrate and enolate: If your substrate or the resulting boron enolate has poor solubility in the chosen solvent at the reaction temperature (often -78 °C), this can significantly hinder the reaction. A solvent system that maintains homogeneity is crucial. You may need to screen solvents to find one that provides adequate solubility for all components at low temperatures.

-

Problem 2: Formation of the undesired diastereomer

The reaction is proceeding, but the diastereomeric ratio (d.r.) is not as expected.

-

Potential Cause: Disruption of the Zimmerman-Traxler transition state or equilibration of the boron enolate.

-

Solvent-Related Troubleshooting:

-

Minimize Solvent Coordination: As mentioned, strongly coordinating solvents can disrupt the highly organized transition state. Switching from an ethereal solvent to dichloromethane is a primary troubleshooting step.

-

Temperature Control is Critical: While not a solvent property per se, the solvent's freezing point dictates the accessible temperature range. Aldol reactions are typically run at low temperatures (-78 °C) to ensure kinetic control.[3] If the boron enolate is allowed to warm, it can equilibrate to the thermodynamically favored isomer, leading to a loss of stereoselectivity. Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.

-

Experimental Protocols & Methodologies

Standard Protocol for a DBBT-Mediated Aldol Reaction

This protocol provides a robust starting point for optimization.

-

Preparation:

-

To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and an inert gas inlet, add the carbonyl substrate (1.0 equiv).

-

Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M solution).[1]

-

Cool the solution to 0 °C in an ice bath.

-

-

Enolate Formation:

-

To the cooled solution, add dibutylboranyl trifluoromethanesulfonate (1.1 equiv) dropwise via syringe.

-

Following the DBBT addition, add a hindered amine base (e.g., diisopropylethylamine, 1.2 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 30-60 minutes.

-

-

Aldol Addition:

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Add the aldehyde (1.0 equiv) dropwise.

-

Stir at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C and stir for an additional 1-2 hours.

-

-

Workup:

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Add methanol and hydrogen peroxide to oxidatively cleave the boron-oxygen bond.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualizing the Process: Diagrams

Caption: Experimental workflow for a typical DBBT-mediated aldol reaction.

Sources

Technical Support Center: Enhancing Enantio- and Diastereoselectivity in Dibutylboron Triflate (Bu₂BOTf) Aldol Reactions

Welcome to the technical support center for asymmetric aldol reactions mediated by dibutylboron triflate (Bu₂BOTf). This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize the stereochemical outcome of this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to elevate your experimental success.

Understanding the Core Principles

The dibutylboron triflate-mediated aldol reaction is a cornerstone of modern organic synthesis, prized for its ability to construct β-hydroxy carbonyl compounds with high levels of stereocontrol.[1] The remarkable selectivity arises from the formation of a rigid, six-membered cyclic transition state, often rationalized by the Zimmerman-Traxler model.[2][3] In this model, the boron enolate and the aldehyde coordinate to form a chair-like transition state, where steric interactions dictate the facial selectivity of the reaction. The shorter boron-oxygen bond lengths, compared to other metal enolates, lead to a more compact transition state, amplifying these steric effects and resulting in high diastereoselectivity.[1][4]

The geometry of the boron enolate, whether (Z) or (E), is crucial in determining the syn or anti configuration of the aldol product. Dialkylboron triflates, such as Bu₂BOTf, typically favor the formation of (Z)-enolates, which subsequently lead to syn-aldol products.[2] However, the choice of substrate, base, and reaction conditions can influence this outcome.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, providing both diagnostic questions and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor syn/anti Ratio)

Q1: My Bu₂BOTf aldol reaction is yielding a mixture of syn and anti products. What are the likely causes and how can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity hinges on the preferential formation of one enolate geometry and a well-defined transition state. Several factors can compromise this selectivity:

-

Incorrect Base Selection: The choice of tertiary amine base is critical for selective enolization. For the generation of (Z)-enolates from ketones or Evans-type chiral auxiliaries, which typically lead to syn products, a hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred.[5] A less hindered base, such as triethylamine (TEA), can sometimes lead to the formation of the (E)-enolate, resulting in the undesired anti product.[6]

-

Sub-optimal Temperature: Boron aldol reactions are highly sensitive to temperature. The enolization and aldol addition steps are typically performed at low temperatures (-78 °C to 0 °C) to enhance selectivity.[7][8] At higher temperatures, the energy difference between the diastereomeric transition states becomes less significant, leading to a decrease in selectivity.[9] A systematic temperature screen is recommended to find the optimal balance between reaction rate and diastereoselectivity.[7]

-

Incomplete Enolization: If the enolization is not complete before the addition of the aldehyde, unreacted starting material can undergo a less selective, background reaction. Ensure you are using a sufficient excess of the base and allowing adequate time for enolization.

Troubleshooting Workflow for Low Diastereoselectivity:

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Low Enantioselectivity (Poor Enantiomeric Excess, ee)

Q2: I am using a chiral auxiliary, but the enantiomeric excess (ee) of my aldol product is low. How can I enhance the enantioselectivity?

A2: Low enantioselectivity in an auxiliary-controlled reaction suggests that the chiral directing group is not effectively biasing the facial attack of the enolate on the aldehyde. Here’s how to troubleshoot this:

-

Chiral Auxiliary Compatibility: While Evans oxazolidinones are widely used and generally provide high levels of induction, their effectiveness can be substrate-dependent.[10][11] In some cases, alternative auxiliaries like Crimmins' thiazolidinethiones may offer superior performance.[12] It's also crucial to ensure the chiral auxiliary was attached correctly and is of high optical purity.

-

Integrity of Bu₂BOTf: Dibutylboron triflate is moisture-sensitive. Hydrolysis can lead to the formation of achiral boron species that can catalyze a non-selective background reaction, eroding the enantioselectivity. Always use freshly distilled or high-purity Bu₂BOTf from a reputable supplier.

-

Reaction Concentration: Very dilute or overly concentrated reaction mixtures can sometimes negatively impact enantioselectivity. It is advisable to adhere to concentrations reported in established literature protocols.

-

Lewis Acidity of the Boron Enolate: The boron enolate itself is a Lewis acid and coordinates with the aldehyde to form the Zimmerman-Traxler transition state.[13] The nature of the ligands on the boron atom influences the tightness of this transition state. While you are using Bu₂BOTf, in some challenging cases, switching to a bulkier dialkylboron triflate like dicyclohexylboron triflate (Cy₂BOTf) might enhance facial shielding and improve enantioselectivity.

Experimental Protocol: A General Procedure for an Evans syn-Aldol Reaction

This protocol is adapted from the seminal work by Evans and colleagues and serves as a robust starting point for optimization.[14]

-

Preparation: A dry, nitrogen-flushed round-bottom flask is charged with the N-acylated Evans auxiliary (1.0 equiv.).

-

Dissolution: Anhydrous dichloromethane (CH₂Cl₂) is added to dissolve the auxiliary.

-

Cooling: The solution is cooled to 0 °C using an ice bath.

-

Reagent Addition: Dibutylboron triflate (1.1 equiv.) is added dropwise via syringe, followed by the slow, dropwise addition of N,N-diisopropylethylamine (1.2 equiv.), ensuring the internal temperature remains below 3 °C.

-

Enolization: The reaction mixture is stirred at 0 °C for 30-60 minutes.

-

Aldehyde Addition: The flask is cooled to -78 °C (dry ice/acetone bath), and the aldehyde (1.0-1.2 equiv.) is added dropwise.

-

Reaction: The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours.

-

Quenching and Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol. An oxidative workup using a mixture of methanol and 30% hydrogen peroxide is then performed at 0 °C to cleave the boron-oxygen bonds.[14]

-

Purification: The product is isolated through standard extraction and purified by column chromatography.

Data Presentation: Impact of Base and Temperature on Diastereoselectivity

The following table summarizes literature-reported trends for the influence of the base and temperature on the diastereoselectivity of aldol reactions.

| Carbonyl Substrate | Boron Reagent | Base | Temperature (°C) | Major Product | Diastereomeric Ratio (syn:anti) | Reference |

| Methyl Phenylacetate | Bu₂BOTf | DIPEA | 25 | syn | >95:5 | [6] |

| Methyl Phenylacetate | Cy₂BOTf | TEA | -78 | anti | >5:95 | [6] |

| Evans Propionimide | Bu₂BOTf | DIPEA | -78 to 0 | syn | >99:1 | [14] |

Mechanistic Insights: The Zimmerman-Traxler Model

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The stereochemical outcome of the Bu₂BOTf aldol reaction is rationalized by the Zimmerman-Traxler model, which posits a chair-like, six-membered transition state.

Caption: Key features of the Zimmerman-Traxler transition state.